The synthesis of chlorpyrifos-methyl involves a reaction between 3,5,6-trichloro-2-pyridinol and O,O-diethyl phosphorochloridothioate. The industrial process typically follows these steps:
This method emphasizes energy efficiency and environmental safety while achieving high yields and low production costs.
Chlorpyrifos-methyl features a complex molecular structure characterized by:
The structural representation can be detailed as follows:
Chlorpyrifos-methyl participates in various chemical reactions typical of organophosphates:
The primary mechanism of action for chlorpyrifos-methyl involves the inhibition of acetylcholinesterase, an enzyme essential for breaking down acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles and glands in insects, ultimately causing paralysis and death.
In mammals, including humans, exposure can lead to similar neurotoxic effects due to the compound's ability to cross biological membranes . Studies have indicated that individuals with lower levels of paraoxonase 1 enzyme may be more susceptible to chlorpyrifos toxicity due to reduced detoxification capacity .
Chlorpyrifos-methyl exhibits several notable physical and chemical properties:
These properties influence its application methods and environmental behavior.
Chlorpyrifos-methyl has been utilized extensively in agriculture for pest control due to its efficacy against various insect pests affecting crops such as vegetables and fruits. Its applications include:
Despite its effectiveness, concerns regarding environmental persistence and potential health risks have led to increased scrutiny and regulation surrounding its use.
CPM undergoes bioactivation via cytochrome P450-mediated oxidation to chlorpyrifos-methyl oxon (CPMO), its neurotoxic metabolite. CPMO irreversibly phosphorylates serine hydroxyl groups within the active site of acetylcholinesterase (AChE), preventing acetylcholine (ACh) hydrolysis. This inhibition causes ACh accumulation at synapses and neuromuscular junctions, triggering sustained postsynaptic excitation and cholinergic toxicity. Electrophysiological studies using Xenopus oocytes expressing rat NMDA receptors revealed that chlorpyrifos-oxon (structurally analogous to CPMO) potentiates GluN1-1a/GluN2A and GluN1-1a/GluN2B receptor subtypes at nanomolar concentrations (EC₅₀ ≈ 40–55 nM), indicating enhanced excitatory signaling beyond classical cholinergic overstimulation [1]. Molecular docking simulations confirmed high-affinity binding (−8.82 kcal/mol) at the GluN1–GluN2A interface, stabilizing receptors in open-channel states [1].
Table 1: Affinity of Chlorpyrifos Metabolites for Neural Receptors
Receptor Subtype | Metabolite | Binding Affinity (kcal/mol) | Biological Effect |
---|---|---|---|
GluN1-1a/GluN2A | Chlorpyrifos-oxon | -8.82 | Potentiation |
GluN1-1a/GluN2B | Chlorpyrifos-oxon | -8.45 | Potentiation |
mAChR M1 | Chlorpyrifos-methyl | Not quantified | Downregulation |
mAChR M2/M4 | Chlorpyrifos-methyl | Not quantified | Downregulation |
In mammals, persistent AChE inhibition >70% correlates with acute neurotoxicity. However, CPM exposure in juvenile rainbow trout (Oncorhynchus mykiss) at environmental concentrations (1.38 μg/L) significantly reduced brain AChE activity alongside serine hydrolases, indicating conserved cholinergic targeting across vertebrates [2]. Muscarinic acetylcholine receptor (mAChR) subtypes exhibit compensatory downregulation after sustained CPF exposure; studies in rats revealed decreased M₁, M₂/M₄, and M₃ receptor densities in the cerebral cortex and hippocampus following postnatal exposure, disrupting neurodevelopmental circuits [5].
Beyond AChE inhibition, CPM’s oxidative metabolites induce neurotoxicity through non-cholinergic mechanisms. The primary metabolite 3,5,6-trichloro-2-pyridinol (TCP) generates reactive oxygen species (ROS) via redox cycling, initiating lipid peroxidation and oxidative macromolecular damage. In vitro models using PC12 cells exposed to chlorpyrifos demonstrated ROS-mediated DNA synthesis inhibition, preferentially affecting glial cells over neurons—a vulnerability amplified by low fetal serum albumin concentrations [6]. Lipidomic analyses of trout brain tissue revealed CPM-induced reductions in lysophosphatidylethanolamines (e.g., 16:0, 22:6) and free fatty acids (e.g., arachidonic acid 20:4, docosahexaenoic acid 22:6), disrupting membrane integrity and lipid-derived signaling cascades [2].
CPMO inhibits serine lipases—notably monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH)—at sublethal concentrations. This inhibition dysregulates endocannabinoid and phospholipid metabolism, impairing neuromodulatory networks. In trout, MAGL and FAAH activities decreased by 30–45% following 7-day CPM exposure (1.38 μg/L), compromising synaptic plasticity and neuroinflammatory control [2].
Table 2: Non-Cholinergic Targets of Chlorpyrifos-methyl Metabolites
Target | Biological Consequence | Biomarker Alteration |
---|---|---|
Monoacylglycerol Lipase (MAGL) | Impaired endocannabinoid clearance | ↓ Lysophosphatidylethanolamines (16:0, 18:0) |
Fatty Acid Amide Hydrolase (FAAH) | Disrupted lipid signaling | ↓ Free fatty acids (20:4, 22:6) |
NMDA Receptors | Excitotoxicity | ↑ Ca²⁺ influx, ROS production |
Redox Cycling (TCP) | Oxidative stress | ↑ Malondialdehyde, ↓ Glutathione |
Developmental susceptibility to CPM is heightened by immature detoxification systems and blood-brain barrier permeability. Zebrafish (Danio rerio) embryos exposed to ≥0.1 μM CPM exhibited reduced axonal growth and impaired escape responses, indicating neurodevelopmental disruption below overt toxicity thresholds [6]. Rodent studies identified vulnerable periods coinciding with brain growth spurts: postnatal days (PND) 1–21 in rats. Continuous CPM exposure during this period downregulated nicotinic acetylcholine receptor (nAChR) subunits α7 and α4β2 in the substantia nigra, altering dopaminergic neuron development [7].
Epidemiological data associate prenatal CPF exposure (cord blood concentrations ≥4.39 pg/g) with cortical thinning in frontal/parietal regions and reduced IQ (4–7 points) at age 7 [10]. Industry-funded developmental neurotoxicity (DNT) studies reported decreased cerebellar height at all exposure levels—including "no observed adverse effect levels" (NOAEL)—though methodological limitations (e.g., low pup exposure via lactation) underestimated risks [9].
Table 3: Developmental Neurotoxicity Thresholds in Model Organisms
Organism | Exposure | NOAEL/LOAEL | Neural Effect |
---|---|---|---|
Zebrafish embryo | 0.1 μM CPM | LOAEL: 0.05 μM | Axonal growth impairment |
Rat (PND 1–21) | 0.3 mg/kg/day CPM | NOAEL: 0.1 mg/kg/day | ↓ Nigral nAChR α7 subunit expression |
Human (prenatal) | 4.39 pg/g cord blood | LOAEL: 4.39 pg/g | Cortical thinning, working memory deficits |
CPM induces persistent neurotoxicity via epigenetic reprogramming in neural progenitor cells (NPCs). Differentiated human ReNcell CX NPCs exposed to chlorpyrifos (≥10 μM) showed global DNA hypomethylation and histone H3K9 deacetylation, silencing neurodevelopmental genes like Lmx1b and Nurr1—transcription factors critical for dopaminergic neuron specification [10]. Murine studies demonstrated transgenerational inheritance of neurobehavioral deficits; maternal CPM exposure upregulated miR-132 and miR-212 in fetal hippocampus, repressing Mecp2 translation and impairing synaptic maturation [10].
miRNA dysregulation further exacerbates neurotoxicity. Chlorpyrifos-oxon increased miR-183 levels in rat cortical NPCs, suppressing Sox2 expression—a master regulator of neural stem cell pluripotency [1]. These modifications correlate with reduced neurite complexity and disrupted neuronal-glial communication in vitro, suggesting epigenetic mechanisms underpin long-term cognitive deficits observed in exposed populations.
Table 4: Epigenetic Modifications Induced by Chlorpyrifos-methyl
Epigenetic Mechanism | Gene/Pathway Affected | Functional Outcome |
---|---|---|
DNA hypomethylation | Lmx1b, Nurr1 | Altered dopaminergic differentiation |
H3K9 deacetylation | BDNF promoter | Reduced neurotrophic support |
miR-132/212 upregulation | Mecp2 repression | Impaired synaptic plasticity |
miR-183 induction | Sox2 suppression | Disrupted NPC self-renewal |
In silico molecular docking confirms CPM’s interaction with epigenetic modifiers like DNA methyltransferase 1 (DNMT1), potentially inhibiting its activity. Computational models predict binding energies of −7.2 kcal/mol at DNMT1’s catalytic pocket, providing a structural basis for observed methylation changes [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7